![molecular formula C20H23N3O3S2 B2538043 N-{4-[(1,3-噻唑-2-基)磺酰胺基]苯基}金刚烷-1-甲酰胺 CAS No. 307509-28-0](/img/structure/B2538043.png)

N-{4-[(1,3-噻唑-2-基)磺酰胺基]苯基}金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

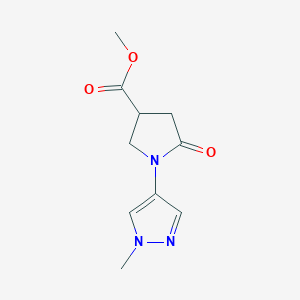

“N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C20H23N3O3S2. It has an average mass of 417.545 Da and a monoisotopic mass of 417.118073 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine in glacial acetic acid afforded 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide” is defined by its molecular formula, C20H23N3O3S2. The exact structure would require further analysis such as X-ray crystallography or NMR spectroscopy .科学研究应用

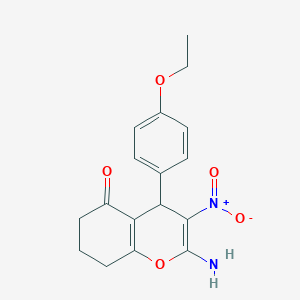

合成与生物活性

该化合物是通过在冰醋酸中用苯肼与4-芳基-2-羟基-4-氧代-N-{4-[(1,3-噻唑-2-基)磺酰胺基]苯基}丁-2-烯酰胺反应合成的 . 该过程导致形成5-芳基-N-{4-[(1,3-噻唑-2-基)磺酰胺基]苯基}-1-苯基-1H-吡唑-3-甲酰胺 .

盐的形成

将合成的化合物在乙醇-DMF (2:1) 中用等摩尔量的硝酸银处理,得到相应的银盐 . 此外,5-芳基-N-{4-[(1,3-噻唑-2-基)磺酰胺基]苯基}-1-苯基-1H-吡唑-3-甲酰胺钠盐可以通过与甲醇-DMF (1:1) 中的甲醇钠反应获得 .

镇痛活性

已对合成的化合物进行了镇痛活性的测试 . 然而,在现有的资源中没有提到这些测试的具体结果。

抗炎活性

这些化合物也已进行了抗炎活性的测试 . 在现有的资源中没有提供这些测试的具体结果。

抗菌活性

合成的化合物已进行了抗菌活性的测试 . 预期在单个分子中结合(1,3-噻唑-2-基)磺酰胺和吡唑-3-甲酰胺片段,将有可能获得水溶性的钠盐和银盐,从而增强所得化合物的抗菌作用 .

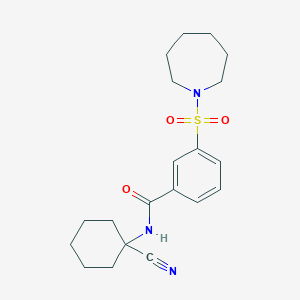

医学应用

众所周知,磺胺银盐,例如阿戈磺胺(磺胺噻唑银盐)和德玛锌(磺胺嘧啶银盐)在医疗实践中使用 . 因此,合成的化合物可能具有类似的应用。

未来方向

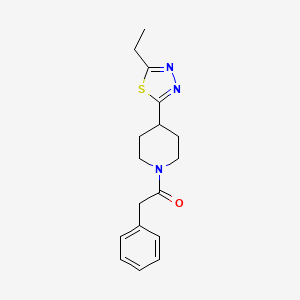

The future directions for “N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide” could involve further exploration of its potential biological activities, given the promising results seen with similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

作用机制

Target of Action

The compound has been tested for analgesic, anti-inflammatory, and antimicrobial activities , suggesting it may interact with targets involved in these biological processes.

Mode of Action

The compound is likely to interact with its targets, leading to changes in their function that result in its analgesic, anti-inflammatory, and antimicrobial effects .

Biochemical Pathways

Given its reported biological activities, it may influence pathways related to pain perception, inflammation, and microbial growth .

Result of Action

The molecular and cellular effects of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE’s action are likely to be diverse, given its analgesic, anti-inflammatory, and antimicrobial activities . These effects could include the modulation of signaling pathways, alteration of cellular functions, and inhibition of microbial growth.

生化分析

Biochemical Properties

The compound N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are believed to be responsible for its observed biological activities .

Cellular Effects

N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE has been shown to have effects on various types of cells . It has been found to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The precise cellular processes affected by this compound and the mechanisms by which it exerts these effects are still being investigated .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE at different dosages in animal models have not been extensively studied. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

The metabolic pathways involving N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE are not well-characterized. Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

The subcellular localization of N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE and any effects on its activity or function are not well-characterized. Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

属性

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c24-18(20-10-13-7-14(11-20)9-15(8-13)12-20)22-16-1-3-17(4-2-16)28(25,26)23-19-21-5-6-27-19/h1-6,13-15H,7-12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCNYVCUTWNVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)

![1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2537969.png)

![N-[(2-methoxyphenyl)methyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2537970.png)

![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2537973.png)

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)

![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2537978.png)

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)